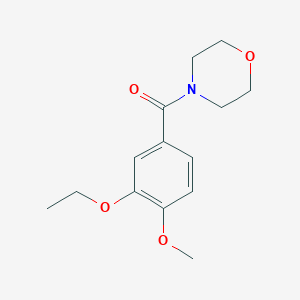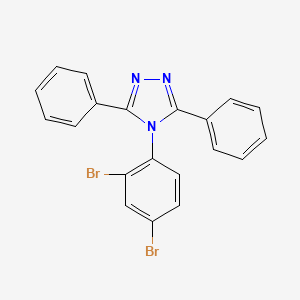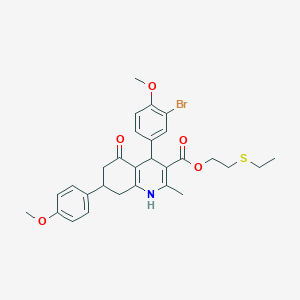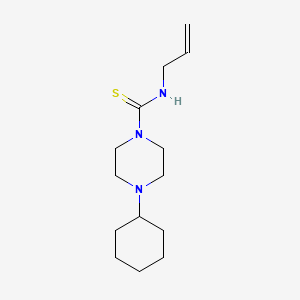
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BAY 73-6691 and is commonly used in scientific research. This compound has various applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is a protein that plays a key role in angiogenesis. This compound binds to the VEGFR-2 protein and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of blood vessels in tumors. It has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels in tumors, thereby preventing the growth and spread of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. In addition, it has been reported to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments are its ability to inhibit the growth of blood vessels in tumors, its low toxicity profile, and its potential for use in the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer, as the mechanism of action is specific to the inhibition of VEGFR-2. Another limitation is that further research is needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide. One direction is to investigate its potential for use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Overall, 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is a promising compound with various scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-chloro-4-methylphenylamine. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide. This synthesis method has been reported in various research articles and is considered to be a reliable method for the preparation of this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has various scientific research applications. It is commonly used in the field of cancer research, particularly in the study of angiogenesis, which is the process of the formation of new blood vessels. This compound has been shown to inhibit the growth of blood vessels in tumors, thereby preventing the growth and spread of cancer cells. It has also been used in the study of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEOUUWUNAJLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5030739.png)
![2-methyl-5-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]-1,3-benzothiazole](/img/structure/B5030740.png)
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)
![N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide](/img/structure/B5030750.png)



![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
